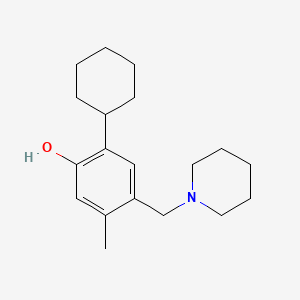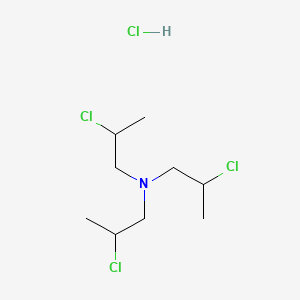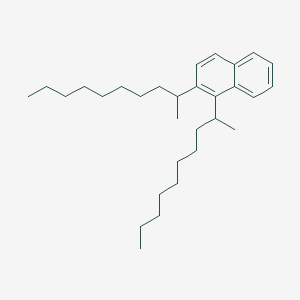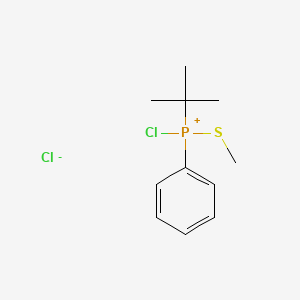![molecular formula C23H30N2O2 B14322403 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 101342-98-7](/img/structure/B14322403.png)
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is structurally related to fentanyl, a well-known opioid used in medical settings for pain management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves the condensation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce new functional groups .
Applications De Recherche Scientifique
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.
Biology: Employed in biological studies to understand its interaction with opioid receptors.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new analgesic drugs and in forensic science for the detection of fentanyl analogs
Mécanisme D'action
The compound exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The high lipid solubility of the compound allows it to quickly cross the blood-brain barrier, leading to a rapid onset of action .
Comparaison Avec Des Composés Similaires
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other fentanyl analogs. Similar compounds include:
Fentanyl: The parent compound with potent analgesic properties.
Acetylfentanyl: A less potent analog with similar effects.
Carfentanil: An extremely potent analog used in veterinary medicine.
Ocfentanil: Another potent analog with slight structural differences
These comparisons highlight the uniqueness of this compound in terms of its potency and specific applications in scientific research and medicine.
Propriétés
Numéro CAS |
101342-98-7 |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,19,22H,13-18H2,1-2H3 |
Clé InChI |
JFUZJQRRXWYJQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)



![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)


![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)



